molecular formula C23H24N6O B2754637 N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-30-8

N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2754637
CAS RN: 946290-30-8
M. Wt: 400.486
InChI Key: XCGXNRKHLVJWJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, with a phenyl and a piperidin-1-yl group attached. Additionally, one of the phenyl groups is substituted with a methoxy group .

Mechanism of Action

Target of Action

The primary targets of N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the FLT3-ITD and BCR-ABL pathways . These pathways play a crucial role in the proliferation and survival of certain types of cancer cells, particularly in acute myeloid leukemia (AML) .

Mode of Action

This compound acts as an inhibitor of both the FLT3-ITD and BCR-ABL pathways . It potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants . These mutations are common in AML and often lead to resistance against treatment . By inhibiting these pathways, the compound can effectively reduce the proliferation of cancer cells .

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways are key signaling pathways in cancer cells. FLT3-ITD mutations are found in approximately 30% of all newly diagnosed AML cases . The BCR-ABL pathway is also implicated in various forms of leukemia . Inhibition of these pathways can lead to proapoptotic effects on cells, effectively reducing the proliferation of cancer cells .

Pharmacokinetics

The compound’s ability to potently inhibit clinically related leukemia cell lines indicates that it may have favorable pharmacokinetic properties .

Result of Action

The compound mediates proapoptotic effects on cells by inhibiting the FLT3 and BCR-ABL pathways . This leads to a reduction in the proliferation of cancer cells, which can be beneficial in the treatment of diseases such as AML .

Action Environment

The compound’s effectiveness against flt3-itd and bcr-abl pathways suggests that it may be robust against various cellular environments .

properties

IUPAC Name

N-(3-methoxyphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-30-19-12-8-9-17(15-19)25-21-20-16-24-29(18-10-4-2-5-11-18)22(20)27-23(26-21)28-13-6-3-7-14-28/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGXNRKHLVJWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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